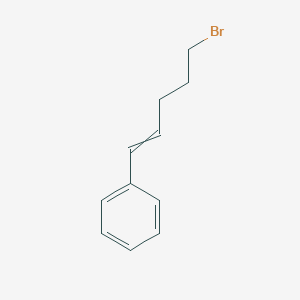

Benzene, (5-bromo-1-pentenyl)-

Description

Contextualizing Aryl-Alkenyl Halides in Advanced Synthetic Chemistry

Aryl-alkenyl halides are a class of organic compounds that are widely utilized as indispensable intermediates in organic synthesis. researchgate.netresearchgate.netnih.gov Their importance stems from their ability to participate in a wide array of chemical reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. These compounds are frequently employed as precursors for organometallic reagents or as radical precursors. researchgate.netnih.gov

The true value of aryl and alkenyl halides is most evident in their application in transition metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings rely heavily on these substrates to construct complex molecular architectures from simpler, readily available components. The halogen atom serves as a reactive handle, allowing for precise and controlled bond formation.

Given their utility, significant research has been directed toward developing efficient and environmentally benign methods for their synthesis. chemistryviews.org Traditional methods often require harsh conditions, but modern approaches focus on catalysis and waste reduction. chemistryviews.org A notable recent development is the ruthenium-catalyzed synthesis of aryl and alkenyl halides from fluorosulfonates, which provides a versatile pathway to chlorinated, brominated, and iodinated products from common starting materials like phenols and carbonyl compounds. researchgate.netnih.govchemistryviews.org The prevalence of aryl and alkenyl halide motifs in pharmaceuticals and agrochemicals underscores their fundamental importance in applied chemistry. researchgate.netnih.gov

Key Applications of Aryl-Alkenyl Halides in Synthesis

| Application Area | Description | Example Reaction |

|---|---|---|

| Cross-Coupling Reactions | Used as electrophilic partners to form new C-C bonds with organometallic reagents. researchgate.net | Suzuki-Miyaura Coupling |

| Organometallic Synthesis | Precursors to reagents like Grignard or organolithium compounds. researchgate.net | Formation of Arylmagnesium Bromide |

| Radical Chemistry | Can serve as precursors for generating aryl or alkenyl radicals for subsequent reactions. nih.gov | Radical Cyclization |

| Pharmaceuticals & Agrochemicals | The structural motif is a common feature in many biologically active molecules. researchgate.netresearchgate.netnih.gov | Synthesis of Bioactive Heterocycles |

Significance of Functionalized Unsaturated Aromatics in Organic Transformations

The term "functionalized unsaturated aromatics" describes molecules that contain an aromatic ring, one or more sites of unsaturation (like carbon-carbon double or triple bonds), and at least one other functional group. studymind.co.uklibretexts.org Benzene (B151609), (5-bromo-1-pentenyl)- fits this description perfectly, and its synthetic potential is derived from the distinct reactivity of each component.

The Aromatic Ring : The phenyl group provides a stable, rigid scaffold. wikipedia.org It is known for its enhanced chemical stability due to aromaticity and tends to undergo substitution reactions rather than the addition reactions typical of simple alkenes. wikipedia.orgpressbooks.pub This allows for selective modification of the ring without disturbing the rest of the molecule.

The Unsaturated Bond : The terminal alkene (C=C double bond) is a site of high electron density, making it susceptible to a variety of addition reactions. libretexts.org This functionality is a gateway to introducing new atoms and functional groups across the double bond, such as through hydrogenation, halogenation, hydration, or epoxidation. libretexts.orgbloomtechz.com It can also participate in polymerization processes. bloomtechz.com

The Halide Functional Group : The bromine atom at the terminus of the pentenyl chain is an excellent leaving group in nucleophilic substitution reactions. bloomtechz.com This allows the carbon chain to be attached to a wide range of nucleophiles, effectively using the molecule as a five-carbon linker to build larger, more complex structures. bloomtechz.com Furthermore, this alkyl halide can be converted into an organometallic reagent, reversing its polarity and enabling it to act as a nucleophile. bloomtechz.com

The combination of these three features in a single molecule like Benzene, (5-bromo-1-pentenyl)- creates a powerful synthetic intermediate. Chemists can selectively target one functional group while leaving the others intact, allowing for stepwise and controlled construction of complex target molecules.

Scope of Academic Research on Halogenated Alkenylbenzenes

Halogenated alkenylbenzenes represent a specific and important subclass of functionalized unsaturated aromatics. Academic research in this area is diverse, spanning from the development of analytical methods to applications in medicinal chemistry and materials science.

Recent studies have focused on the precise determination of naturally occurring alkenylbenzenes in food products like spices and herbs, which has driven the development of advanced analytical techniques such as gas chromatography-high resolution mass spectrometry (GC-HRMS). researchgate.netresearchgate.net While these studies often focus on non-halogenated versions, the methodologies are directly applicable to their halogenated counterparts.

The synthetic utility of halogenated alkenylbenzenes is a primary focus of research. These compounds are recognized as valuable building blocks for more complex structures. bloomtechz.com A compelling example of this is found in research on a closely related compound, (E)-1-(5-bromo-1-pentenyl)-4-fluorobenzene. lookchem.com This molecule was synthesized as part of a study to create derivatives of combretastatin (B1194345) A-4, a natural product with potent anticancer properties. lookchem.com The study evaluated these new synthetic compounds for their cytotoxic, antiangiogenic (ability to inhibit blood vessel growth), and antitelomerase activity, highlighting the role of halogenated alkenylbenzenes as key intermediates in the discovery of potential new therapeutic agents. lookchem.com This line of research demonstrates that the academic community is actively exploring the synthesis and biological applications of molecules with the core structure of Benzene, (5-bromo-1-pentenyl)-.

Structure

3D Structure

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

5-bromopent-1-enylbenzene |

InChI |

InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |

InChI Key |

TZRQBRODRXBKDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 1 Pentenyl Benzene and Analogous Structures

Strategies for Regio- and Stereoselective Carbon-Bromine Bond Formation on Alkenyl Chains

A crucial aspect of synthesizing the target compound is the precise installation of a bromine atom at the terminal (C5) position of the pentenyl chain, distal to the double bond. This requires methods that avoid reaction at the more reactive C=C bond.

Direct bromination strategies for this purpose typically involve the conversion of a precursor molecule, such as an alcohol, or the selective hydrobromination of a diene. A common and effective precursor for the required 5-bromo-1-pentene (B141829) fragment is 4-penten-1-ol. The terminal hydroxyl group can be readily substituted with bromine using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an Appel reaction. guidechem.com

Another viable route starts from the more accessible 1,5-dibromopentane. Through a controlled elimination reaction, one of the bromine atoms is removed as HBr to form the terminal alkene, leaving the other intact. This dehydrobromination can be achieved by heating in the presence of a base or a suitable solvent system, such as N,N-dimethylformamide with a catalyst like hexamethylphosphoramide. google.comchemicalbook.com

A third approach is the anti-Markovnikov hydrobromination of a non-conjugated diene like 1,4-pentadiene. In the presence of radical initiators (e.g., peroxides or AIBN) or UV light, the addition of hydrogen bromide (HBr) proceeds via a free-radical mechanism. chemistrysteps.com This mechanism favors the formation of the more stable secondary radical intermediate, leading to the bromine atom adding to the terminal carbon, thus yielding the desired 1-bromo-4-pentene or 5-bromo-1-pentene. youtube.comresearchgate.netrsc.orgpwvas.org

| Starting Material | Reagents | Product | Typical Yield (%) | Ref. |

| 4-Penten-1-ol | PBr₃ or CBr₄/PPh₃ | 5-Bromo-1-pentene | Varies | guidechem.com |

| 1,5-Dibromopentane | HMPA, DMF, Heat | 5-Bromo-1-pentene | ~80% | chemicalbook.com |

| 1,4-Pentadiene | HBr, Peroxides (ROOR) | 5-Bromo-1-pentene | Varies | chemistrysteps.com |

Halogen exchange reactions, particularly the Finkelstein reaction, provide a powerful method for synthesizing alkyl and alkenyl bromides from other corresponding halides. wikipedia.orgbyjus.com While the classic Finkelstein reaction involves converting alkyl chlorides or bromides to iodides using sodium iodide in acetone, the principles of this equilibrium-driven Sₙ2 reaction can be adapted. wikipedia.orgunacademy.com To synthesize an alkenyl bromide from an iodide, different conditions are required to shift the equilibrium.

For less reactive substrates like alkenyl halides, metal catalysis is often necessary to facilitate the exchange. nih.gov Copper-catalyzed systems have proven particularly effective. Using a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a suitable ligand (e.g., a diamine), allows for the efficient conversion of alkenyl iodides to the corresponding bromides with high fidelity and retention of the double bond's geometry. acs.orgorganic-chemistry.org Nickel catalysts have also been developed for this transformation, extending the utility of the Finkelstein reaction to a broader range of substrates under mild conditions. acs.org These catalytic methods are crucial for converting a readily available 5-iodo-1-pentene (B1588580) or 5-chloro-1-pentene (B1630857) into the desired 5-bromo-1-pentene intermediate. nih.govfrontiersin.org

| Substrate | Halogen Source | Catalyst System | Product | Key Feature | Ref. |

| 5-Iodo-1-pentene | Tetramethylammonium bromide | CuI / trans-N,N'-Dimethylcyclohexane-1,2-diamine | 5-Bromo-1-pentene | High yield, retention of geometry | acs.org |

| Alkenyl Chloride | NaBr | Nickel(II) bromide / Ligand | Alkenyl Bromide | Effective for less reactive chlorides | acs.org |

| Alkenyl Iodide | NaBr | Copper(I) oxide / Proline | Alkenyl Bromide | Mild conditions | frontiersin.org |

Aromatic Functionalization Approaches for Benzene (B151609) Core Introduction

With the (5-bromo-1-pentenyl) fragment in hand, the next critical step is its attachment to a benzene ring. This can be accomplished through direct C-H activation strategies or, more commonly, via transition metal-catalyzed cross-coupling reactions.

Direct C-H arylation or alkenylation offers an atom-economical approach to forming carbon-carbon bonds by activating a C-H bond on the benzene ring, thereby avoiding the need for pre-functionalized aromatic starting materials. nih.gov For a reaction between benzene and a bromoalkene, this would typically fall under the category of a Friedel-Crafts-type reaction. However, such reactions with simple alkenes and benzene are often plagued by issues of low reactivity, poor regioselectivity, and potential carbocation rearrangements of the alkenyl chain.

Modern synthetic chemistry has seen the development of transition-metal-catalyzed C-H activation/alkenylation reactions. These methods, often employing palladium, rhodium, or ruthenium catalysts, can offer greater control and selectivity. However, the direct, intermolecular C-H alkenylation of an unactivated arene like benzene with a substrate such as 5-bromo-1-pentene remains a significant challenge compared to the more established cross-coupling methodologies.

Transition metal-catalyzed cross-coupling reactions are the most robust and widely used methods for constructing the aryl-alkenyl bond in molecules like (5-bromo-1-pentenyl)benzene. These reactions involve coupling an organometallic reagent with an organic halide and offer excellent functional group tolerance and control over the reaction site.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organic halide. nih.govnih.gov To synthesize the target molecule, one would couple phenylboronic acid with 5-bromo-1-pentene. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. researchgate.netkashanu.ac.ir

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide directly with an alkene. organic-chemistry.orgyoutube.com In principle, one could react bromobenzene (B47551) with 1,4-pentadiene, where the palladium catalyst would insert into the C-Br bond and then add across one of the double bonds of the diene. researchgate.netu-szeged.hu However, controlling the regioselectivity to form the desired 1-pentenyl linkage and avoiding isomerization can be challenging.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and tolerance of a wide range of functional groups. nih.gov The synthesis could proceed by reacting a phenylzinc halide with 5-bromo-1-pentene or by forming the organozinc reagent from 5-bromo-1-pentene and coupling it with bromobenzene. illinois.eduorgsyn.org

| Reaction | Aryl Partner | Alkenyl Partner | Catalyst | Key Advantages | Ref. |

| Suzuki | Phenylboronic Acid | 5-Bromo-1-pentene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Stability of boronic acids, high functional group tolerance | researchgate.netkashanu.ac.ir |

| Heck | Bromobenzene | 1,4-Pentadiene | Pd(OAc)₂, Ligand, Base | Atom economy, direct use of alkene | organic-chemistry.orgresearchgate.net |

| Negishi | Phenylzinc chloride | 5-Bromo-1-pentene | Pd(PPh₃)₄ or Ni(acac)₂ | High reactivity, mild conditions, broad scope | wikipedia.orgorganic-chemistry.org |

Convergent and Divergent Synthetic Pathways to (5-Bromo-1-pentenyl)benzene Skeletons

A divergent synthesis , in contrast, begins with a common core structure that is elaborated in different ways to produce a library of related compounds. rsc.org This strategy is highly valuable for medicinal chemistry and materials science for exploring structure-activity relationships. For the (5-bromo-1-pentenyl)benzene skeleton, a suitable common intermediate would be 1-phenyl-4-penten-1-ol . lookchem.com This intermediate can be synthesized via the addition of a 4-pentenyl Grignard reagent to benzaldehyde. From this central alcohol, a variety of analogs can be accessed:

Conversion of the hydroxyl group to a bromide using PBr₃ or CBr₄/PPh₃ yields the target molecule, (5-bromo-1-pentenyl)benzene.

Conversion to other halides (chloride, iodide) using alternative reagents.

Etherification of the alcohol to introduce different functional groups.

Oxidation of the alcohol to a ketone.

This divergent approach allows for the efficient generation of a diverse set of structurally analogous molecules from a single, readily accessible precursor.

Catalytic Systems in the Synthesis of Aryl-Alkenyl Bromides

The formation of carbon-carbon and carbon-halogen bonds in molecules like (5-Bromo-1-pentenyl)benzene is often accomplished using powerful catalytic systems. These catalysts facilitate transformations that would otherwise be inefficient or require harsh conditions, enabling the construction of the target aryl-alkenyl bromide framework with greater precision.

Transition metals are central to modern organic synthesis, offering diverse reactivity for forging C-C and C-X bonds. Palladium, nickel, cobalt, and ruthenium complexes are particularly prominent in the synthesis of aryl and alkenyl halides.

Palladium: Palladium catalysis is a cornerstone of cross-coupling reactions. While often used to couple aryl halides with other fragments, palladium catalysts are also instrumental in reactions that form these halides. For instance, palladium-catalyzed reactions of alkynylzinc chlorides with alkenyl iodides or bromides can produce enynes with high stereospecificity (~97%), demonstrating precise control over the alkenyl moiety. semanticscholar.org Multimetallic systems, combining palladium and nickel, have been developed for the cross-Ullman reaction, coupling aryl bromides with aryl triflates to form biaryls, showcasing the versatility of palladium in complex transformations. nih.gov Intramolecular Heck reactions catalyzed by palladium are also a powerful tool for constructing cyclic structures from precursors like β-bromovinyl aldehydes. semanticscholar.org

Nickel: Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for many cross-coupling reactions. nih.govresearchgate.net Nickel/spiro-bidentate-pyox catalytic systems have been developed for the cross-electrophile coupling of aryl bromides and primary alkyl bromides, providing an efficient route to alkylated arenes. nih.govresearchgate.net These reactions tolerate a wide array of functional groups, including esters, ketones, and aldehydes. nih.gov Furthermore, nickel catalysis is effective for the cyanation of both aryl and alkenyl bromides using alkyl isocyanides, highlighting its utility in functionalizing these halides under simple reaction conditions. rsc.org In combination with photoredox catalysis, nickel can mediate the cross-coupling of aryl halides with 4-alkyl-1,4-dihydropyridines. researchgate.net

Cobalt: Cobalt catalysis offers unique reactivity for cross-coupling reactions. researchgate.net For example, CoBr₂ in the presence of 2,2'-bipyridyl catalyzes the alkenylation of aryl zinc pivalates with alkenyl acetates at room temperature. nih.gov This methodology is also applicable to the synthesis of substituted 1,3-dienes. nih.gov Cobalt complexes can also catalyze the coupling of alkenyl triflates with aryl Grignard reagents and the preparation of arylindium reagents from aryl bromides, which can then be used in subsequent cross-coupling reactions. researchgate.netacs.org

Ruthenium: Ruthenium catalysts provide efficient methods for converting aryl and alkenyl triflates or fluorosulfonates into the corresponding bromides and iodides. organic-chemistry.orgresearchgate.netnih.govsigmaaldrich.comchemistryviews.org Using catalysts like [Cp*Ru(MeCN)₃]OTf, these transformations proceed under mild conditions. organic-chemistry.orgnih.govsigmaaldrich.com The mechanism involves oxidative addition of the triflate to a ruthenium(II) complex, forming intermediates that are then converted to the halide. nih.gov This approach is advantageous as triflates and fluorosulfonates can be readily prepared from phenols and carbonyl compounds, respectively, providing a versatile entry point to aryl and alkenyl halides. researchgate.netchemistryviews.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | References |

| Palladium | |||||

| Pd-phosphine complex | Alkynylzinc chloride | Alkenyl iodide/bromide | Conjugated enyne | High stereospecificity (>97%) | semanticscholar.org |

| (dppp)Pd / (bpy)Ni | Aryl bromide | Aryl triflate | Biaryl | Multimetallic system, selective activation | nih.gov |

| Nickel | |||||

| NiBr₂ / L1d | Aryl bromide | Primary alkyl bromide | Alkylated arene | Cross-electrophile coupling | nih.govresearchgate.net |

| Nickel complex | Aryl/alkenyl bromide | Alkyl isocyanide | Aryl/alkenyl nitrile | Broad functional group tolerance | rsc.org |

| Cobalt | |||||

| CoBr₂ / 2,2'-bipyridyl | Aryl zinc pivalate | Alkenyl acetate | Aryl-alkene | Ambient temperature reaction | nih.gov |

| Co(acac)₂ | Alkenyl triflate | Aryl Grignard reagent | Aryl-alkene | Chemoselective coupling | researchgate.net |

| Ruthenium | |||||

| [Cp*Ru(MeCN)₃]OTf | Aryl/alkenyl triflate | LiBr / NaI | Aryl/alkenyl bromide | Mild conditions, high efficiency | organic-chemistry.orgnih.govsigmaaldrich.com |

| Ruthenium complex | Aryl/alkenyl fluorosulfonate | LiBr | Aryl/alkenyl bromide | Access from readily available phenols | researchgate.netchemistryviews.org |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy is highly relevant for C-Br bond formation and subsequent coupling reactions.

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has proven particularly powerful. researchgate.net For instance, dual photoredox/nickel catalysis allows for the cross-coupling of alkylsilicates with alkenyl halides (including bromides) to form C(sp³)–C(sp²) bonds. organic-chemistry.orgacs.org This approach utilizes a ruthenium or iridium photocatalyst to generate alkyl radicals from stable silicate (B1173343) precursors, which are then coupled with the alkenyl bromide via a nickel catalytic cycle. organic-chemistry.org A similar strategy enables the α-arylation of a diverse range of α-chloro carbonyls with aryl bromides, proceeding through a halogen atom abstraction/nickel radical-capture mechanism. princeton.edu

Photoredox catalysis can also directly activate aryl bromides, which have high bond dissociation energies that traditionally made them challenging substrates for visible-light-mediated reactions. chemistryviews.org By using a process called triplet-triplet annihilation (TTA) photon upconversion, low-energy visible light can be converted to higher-energy UV light, which is sufficient to effect a single-electron transfer to the Ar–Br bond, initiating its reductive activation to form an aryl radical. chemistryviews.org Furthermore, recent studies have shown that the photochemical excitation of a halogen-bonding complex formed between a phosphorothioate (B77711) salt and an alkenyl bromide can lead to the formation of functionalized products through a radical-based pathway. nih.gov

| Catalytic System | Substrates | Transformation | Mechanism | Key Features | References |

| Photoredox (Ru/Ir) + Nickel | Alkylsilicate + Alkenyl bromide | C(sp³)–C(sp²) cross-coupling | Single-electron transmetalation | Mild conditions, works with alkenyl chlorides, bromides, and iodides | organic-chemistry.orgacs.org |

| Photoredox (Ir) + Nickel | α-Chloro carbonyl + Aryl bromide | α-Arylation of carbonyls | Halogen atom abstraction / Radical capture | Broad substrate scope for carbonyls | princeton.edu |

| Photon Upconversion (TTA) | Aryl bromide | Ar-Br bond reduction | Vis-to-UV upconversion, single-electron transfer | Activates strong Ar-Br bonds with visible light | chemistryviews.org |

| Photochemical Halogen-Bonding | Alkenyl bromide + Phosphorothioate salt | Carbothiophosphorylation | Excitation of halogen-bonding complex | Metal-free, radical-based pathway | nih.gov |

While transition metals are powerful, the development of metal-free synthetic routes is a significant goal in green chemistry, avoiding issues of cost and metal contamination. Several metal-free methods have been established for the synthesis of aryl and alkenyl bromides.

A notable metal-free approach for synthesizing aryl bromides is as an alternative to the classic Sandmeyer reaction. ias.ac.insemanticscholar.org This one-pot reaction converts aniline (B41778) derivatives to aryl bromides using molecular bromine or other halogen sources like bromotrichloromethane. ias.ac.innih.gov The transformation proceeds without the need to isolate diazonium salt intermediates and occurs at ambient temperatures with short reaction times. ias.ac.innih.gov DFT calculations suggest a radical-nucleophilic substitution (Sᵣₙ1) mechanism for some of these transformations. nih.gov

For the synthesis of alkenyl halides, metal-free olefination reactions provide direct routes. organic-chemistry.org For example, an optimized Julia olefination using α-halomethyl sulfones and various aldehydes can produce alkenyl halides with high E/Z stereoselectivity. organic-chemistry.org Additionally, visible-light-mediated, photocatalyst-free coupling reactions have been developed, such as the reaction between alkenylboronic acids and α-bromodifluoroacylarenes, which proceed via halogen bonding interactions. rsc.org

Chemo- and Regioselectivity Control in the Synthesis of (5-Bromo-1-pentenyl)benzene Derivatives

Achieving high chemo- and regioselectivity is crucial when synthesizing molecules with multiple reactive sites, such as derivatives of (5-Bromo-1-pentenyl)benzene. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in directing the outcome of a reaction.

In transition metal-catalyzed cross-coupling reactions, selectivity often arises from the differential reactivity of various functional groups. For instance, in Suzuki cross-coupling reactions involving substrates with multiple halide groups, such as 2,4-dibromopyridine, selective reaction at one position over the other can be achieved. researchgate.net The oxidative addition step, which is often rate-determining, is sensitive to the electronic and steric environment of the C-X bond, allowing for regioselective coupling.

Similarly, in the synthesis of conjugated enynes via palladium-catalyzed coupling of alkynylzinc reagents with alkenyl halides, the reaction is highly stereospecific, preserving the geometry of the double bond. semanticscholar.org This control is essential for constructing complex molecules with defined stereochemistry. The chemoselectivity is also high, as the reaction tolerates a wide range of functional groups. semanticscholar.org

In arene functionalization, directing groups can be used to control the regioselectivity of C-H activation. acs.org However, some catalytic systems exhibit inherent regioselectivity without the need for directing groups. For example, certain nickel-catalyzed alkylations of arenes show high linear selectivity when reacting with α-olefins, which is attributed to noncovalent interactions involving the ligand structure. acs.org The ability to control where a new bond forms on an aromatic ring or along an alkyl chain is fundamental to synthesizing a specific isomer of a (5-Bromo-1-pentenyl)benzene derivative. The interplay between catalyst, ligand, substrate, and reaction parameters is therefore a critical area of research for achieving precise control over molecular architecture.

Mechanistic Insights and Reaction Pathways of 5 Bromo 1 Pentenyl Benzene Transformations

Fundamental Reaction Mechanisms of Alkenyl Halides and Aromatic Systems

The presence of a carbon-carbon double bond and a carbon-bromine bond on the pentenyl chain, coupled with the phenyl group, allows for a variety of reaction types. These include nucleophilic substitutions, eliminations, and additions to the alkene.

Nucleophilic Substitution Pathways on Halogenated Alkenes

Nucleophilic substitution at a vinylic carbon, such as in the (5-Bromo-1-pentenyl)benzene molecule, is generally less facile than in saturated alkyl halides. This is due to the increased strength of the sp² C-Br bond and potential steric hindrance. However, several mechanistic pathways can be operative under specific conditions. pku.edu.cnacs.org

One possible, though often disfavored, pathway is analogous to the S(_N)1 mechanism, which would proceed through a highly unstable vinyl cation intermediate. slideshare.net A more common route for some vinyl halides is the addition-elimination mechanism, where a nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. Another potential pathway is the S(_N)2-like mechanism, involving a direct, single-step displacement of the bromide. researchgate.net The feasibility of these pathways for (5-Bromo-1-pentenyl)benzene would be influenced by the reaction conditions and the nature of the nucleophile. acs.org

| Substitution Mechanism | Key Features | Applicability to (5-Bromo-1-pentenyl)benzene |

| S(_N)1-like | Proceeds via a vinyl cation intermediate. | Generally unfavorable due to the high energy of the vinyl cation. |

| Addition-Elimination | Involves the formation of a carbanionic intermediate. | Plausible, especially with strong nucleophiles that can add to the double bond. |

| S(_N)2-like | Single-step, direct displacement of the leaving group. | Possible, but sterically more hindered than in primary alkyl halides. |

| S(_RN)1 | Radical-nucleophilic substitution involving a radical anion intermediate. | Can occur under photostimulation or with specific initiators. acs.org |

Elimination Reaction Pathways Leading to Alkenes

Elimination reactions of alkenyl halides can lead to the formation of alkynes or dienes. For (5-Bromo-1-pentenyl)benzene, the primary elimination pathways are the E1 and E2 mechanisms. byjus.comwikipedia.org

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously with the departure of the bromide ion. byjus.comck12.org This pathway's rate is dependent on the concentrations of both the substrate and the base. wikipedia.orgpharmaguideline.com For (5-Bromo-1-pentenyl)benzene, E2 elimination would likely lead to the formation of a conjugated diene system.

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.comchemicalnote.com A weak base then removes a proton from an adjacent carbon in a subsequent fast step to form the double bond. pharmaguideline.comlumenlearning.com The stability of the potential carbocation intermediate is a key factor for this pathway. pharmaguideline.com

Competition between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the alkyl halide. libretexts.org Strong bases favor the E2 mechanism, while conditions that promote carbocation formation, such as polar protic solvents and heat, favor the E1 pathway. ck12.orgorganicmystery.com

Addition Reactions to the Alkene Moiety (e.g., Electrophilic, Radical, Cycloaddition)

The double bond in the pentenyl chain is susceptible to various addition reactions.

Electrophilic Addition: In the presence of an electrophile, the π-electrons of the alkene can act as a nucleophile. For instance, the addition of hydrogen halides (HX) typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.

Radical Addition: Under conditions that generate radicals, such as in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. pharmaguideline.comlibretexts.orgjove.com This is due to the formation of the more stable radical intermediate. pharmaguideline.comwikipedia.org The process involves initiation, propagation, and termination steps. wikipedia.org

Cycloaddition Reactions: The styrene-like moiety of (5-Bromo-1-pentenyl)benzene can participate in cycloaddition reactions. For example, [2+2] cycloadditions can be initiated by visible light photocatalysis to form cyclobutane derivatives. nih.govchemrxiv.orgnih.govacs.org Similarly, [4+2] cycloadditions (Diels-Alder type reactions) are also possible, leading to the formation of tetralin derivatives under visible-light catalysis. pkusz.edu.cn The success and selectivity of these reactions often depend on the electronic properties of the reacting partners and the catalyst used. nih.govpkusz.edu.cn

| Addition Reaction Type | Key Features | Potential Product with (5-Bromo-1-pentenyl)benzene |

| Electrophilic Addition | Follows Markovnikov's rule; involves a carbocation intermediate. | Addition of H-X across the double bond. |

| Radical Addition | Follows anti-Markovnikov's rule; involves a radical intermediate. | Addition of H-Br (with peroxides) across the double bond. jove.comyoutube.com |

| [2+2] Cycloaddition | Forms a four-membered ring; can be photocatalyzed. | Cyclobutane derivatives. nih.govacs.org |

| [4+2] Cycloaddition | Forms a six-membered ring; Diels-Alder type reaction. | Tetralin derivatives. pkusz.edu.cn |

Mechanistic Studies of Cross-Coupling Reactions Involving Aryl/Alkenyl Bromides

The carbon-bromine bonds in (5-Bromo-1-pentenyl)benzene, both on the alkenyl chain and potentially on the aromatic ring (if substituted), are reactive sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.

Oxidative Addition and Reductive Elimination Cycles

The catalytic cycle of many cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, typically begins with oxidative addition . libretexts.orglibretexts.orglibretexts.org In this step, a low-valent palladium(0) complex inserts into the carbon-bromine bond of the organic halide. chemrxiv.orgacs.org This process increases the oxidation state of the palladium to +2 and its coordination number by two, forming a Pd(II) intermediate. libretexts.orgacs.org The mechanism of oxidative addition can be either concerted or proceed through a nucleophilic displacement pathway, depending on the substrate, ligands, and reaction conditions. chemrxiv.orgacs.org

The final step of the catalytic cycle is reductive elimination . libretexts.org In this step, the two organic groups coupled to the palladium(II) center are eliminated to form a new carbon-carbon bond, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. wikipedia.orgumb.edu For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium complex. libretexts.orgumb.edu

Transmetalation Processes in Catalytic Cycles

Transmetalation is a crucial step in cross-coupling reactions like the Suzuki and Stille reactions, occurring between oxidative addition and reductive elimination. libretexts.orglibretexts.org In this process, an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) to the palladium(II) center, displacing the halide. wikipedia.orgacs.orgrsc.org

In the Suzuki-Miyaura coupling , the organoboron reagent is typically activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium. researchgate.netorganic-chemistry.org The mechanism of transmetalation can be complex and is a key determinant of the reaction's success. rsc.orgresearchgate.net

In the Stille coupling , the organostannane reagent transfers its organic group to the palladium complex. libretexts.orgwikipedia.org The mechanism can proceed through either an associative (cyclic) or a dissociative (open) pathway, which can influence the stereochemical outcome of the reaction. morressier.comacs.orgresearchgate.net

| Cross-Coupling Step | Description | Relevance to (5-Bromo-1-pentenyl)benzene |

| Oxidative Addition | Pd(0) inserts into the C-Br bond to form a Pd(II) intermediate. chemrxiv.orgnih.gov | Initiates the cross-coupling reaction at the alkenyl bromide site. |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. acs.orgrsc.org | Introduces a new organic group to be coupled. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, regenerating Pd(0). umb.eduresearchgate.net | Forms the final C-C bond and completes the catalytic cycle. |

Radical-Mediated Mechanisms in Transition Metal Catalysis

Transition metal catalysis provides a powerful toolkit for initiating radical reactions of haloalkanes like (5-bromo-1-pentenyl)benzene. These processes often involve single-electron transfer (SET) steps, generating radical intermediates that can undergo subsequent transformations. The general mechanism typically involves the formation of an organometallic intermediate, which can then propagate a radical chain reaction or participate in a catalytic cycle.

In the context of (5-bromo-1-pentenyl)benzene, a transition metal complex, M(n), can react with the carbon-bromine bond to generate a 5-phenyl-4-pentenyl radical. This can occur through either an oxidative addition/homolytic cleavage sequence or a direct SET from a low-valent metal center.

Table 1: Plausible Steps in Transition Metal-Catalyzed Radical Formation from (5-Bromo-1-pentenyl)benzene

| Step | Description | Example Reactants |

|---|---|---|

| Initiation | A low-valent transition metal complex donates an electron to the C-Br bond, leading to its cleavage and the formation of the alkyl radical and the oxidized metal-halide species. | Cu(I), Fe(II), Ti(III) |

| Propagation | The generated radical can undergo cyclization, and the resulting cyclized radical can be trapped or can abstract an atom from another molecule to continue the chain. |

| Termination | Radical-radical coupling or disproportionation reactions terminate the chain. | |

Recent studies on analogous systems, such as the silver-catalyzed cascade cyclization of N-aryl-4-pentenamides, highlight the potential for amidyl radical-initiated 5-exo-trig cyclization. This suggests that a similar pathway could be accessible for (5-bromo-1-pentenyl)benzene, where an initial radical formation at a site other than the bromine atom could also lead to cyclization.

Intramolecular Cyclization Reaction Mechanisms

The structure of (5-bromo-1-pentenyl)benzene, featuring a phenyl ring and a terminal double bond connected by a flexible alkyl chain, makes it an ideal substrate for intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the intermediates formed, several mechanistic pathways can be envisaged.

Under acidic conditions, typically with a Lewis or Brønsted acid, the double bond in (5-bromo-1-pentenyl)benzene can be protonated or activated to generate a secondary carbocation. This carbocation can then act as an electrophile in an intramolecular Friedel-Crafts-type alkylation of the electron-rich benzene (B151609) ring. The feasibility of this pathway is dependent on the stability of the carbocation and the nucleophilicity of the aromatic ring.

The cyclization would proceed through a six-membered transition state, leading to the formation of a tetralin derivative. The regioselectivity of the attack (ortho, meta, or para to the pentenyl chain) would be governed by the directing effects of the alkyl substituent and steric factors. Generally, ortho and para products are favored in electrophilic aromatic substitution reactions involving alkylbenzenes.

Table 2: Key Factors Influencing Intramolecular Electrophilic Aromatic Substitution

| Factor | Influence on Reaction Pathway |

|---|---|

| Acid Catalyst | Stronger Lewis or Brønsted acids are more effective at generating the carbocation intermediate. |

| Solvent | Polar, non-coordinating solvents can help stabilize the carbocation intermediate. |

| Temperature | Higher temperatures may be required to overcome the activation energy for the cyclization but can also lead to side reactions. |

The formation of a 5-phenyl-4-pentenyl radical from (5-bromo-1-pentenyl)benzene opens up a facile and often highly selective pathway for intramolecular cyclization. According to Baldwin's rules, the 5-exo-trig cyclization of a hex-5-enyl radical is a favored process, leading to the formation of a five-membered ring containing a methyl group.

The radical cyclization proceeds via a chair-like transition state to minimize steric interactions, resulting in a thermodynamically stable product. The newly formed primary radical on the methyl group can then be quenched by a hydrogen atom donor or participate in further reactions. The presence of the phenyl group at the 5-position can influence the rate and regioselectivity of the cyclization through steric and electronic effects.

Table 3: Regioselectivity in 5-Hexenyl Radical Cyclization

| Cyclization Mode | Ring Size Formed | Kinetic/Thermodynamic Favorability | Product Type |

|---|---|---|---|

| 5-exo-trig | 5-membered | Kinetically favored | Cyclopentylmethyl radical |

| 6-endo-trig | 6-membered | Kinetically disfavored | Cyclohexyl radical |

Research on the cyclization of substituted 5-hexenyl radicals has shown that substituents on the double bond or along the chain can alter the regioselectivity, but the 5-exo pathway generally predominates.

While less common, the possibility of an intramolecular Diels-Alder reaction exists for (5-bromo-1-pentenyl)benzene. In this scenario, the benzene ring would act as the diene and the terminal double bond as the dienophile. This [4+2] cycloaddition would lead to the formation of a bicyclic adduct.

However, the high aromatic stabilization energy of the benzene ring presents a significant kinetic barrier to its participation as a diene in Diels-Alder reactions. Computational studies on the reaction of allene with benzene have shown that while a concerted pathway is possible, it has a high activation energy. Therefore, under typical thermal conditions, this pathway is unlikely to be competitive with the more facile radical or electrophilic cyclization routes. Forcing conditions, such as high temperatures or the use of specific catalysts, might be required to promote such a transformation.

Influence of Ligand Design, Solvent Effects, and Additives on Reaction Pathways and Selectivity

In transition metal-catalyzed transformations of (5-bromo-1-pentenyl)benzene, the choice of ligands, solvents, and additives can profoundly impact the reaction's outcome. These factors can influence the catalyst's reactivity, stability, and selectivity, thereby directing the reaction towards a specific mechanistic pathway.

Ligand Design: The steric and electronic properties of ligands coordinated to the metal center can modulate its reactivity. For instance, in a radical-mediated process, bulky ligands might favor the formation of less sterically hindered intermediates, while electron-donating or -withdrawing ligands can alter the metal's redox potential, affecting the rate of single-electron transfer.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates, such as carbocations in electrophilic cyclizations, and the solubility of the catalyst and reactants. In copper(I)-catalyzed cyclizations of related bromo-enamides, a switch in solvent from toluene to 1,2-dichloroethane has been shown to dramatically change the product distribution.

Additives: Additives can play various roles, such as acting as radical initiators or terminators, trapping intermediates, or regenerating the active catalyst. For instance, in radical cyclizations, the concentration of a radical scavenger can determine whether the reaction is under kinetic or thermodynamic control.

Table 4: Summary of Influential Factors on Reaction Pathways

| Factor | Effect on Radical Pathways | Effect on Electrophilic Pathways |

|---|---|---|

| Ligand | Modulates metal's redox potential and steric environment. | Can influence the Lewis acidity of the metal catalyst. |

| Solvent | Can affect the rate of radical initiation and propagation steps. | Can stabilize or destabilize carbocation intermediates. |

| Additives | Can initiate, trap, or quench radical intermediates. | Can act as co-catalysts or proton shuttles. |

By carefully tuning these parameters, it is possible to control the chemoselectivity and stereoselectivity of the transformations of (5-bromo-1-pentenyl)benzene, favoring one mechanistic pathway over others to achieve the desired chemical outcome.

Spectroscopic Methodologies for Structural Elucidation of Complex Aryl Alkenyl Bromides Focus on Techniques, Not Specific Compound Data

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. emory.eduweebly.com It provides information on the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). jchps.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial, crucial information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). jchps.com The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

For a molecule as complex as Benzene (B151609), (5-bromo-1-pentenyl)-, with multiple overlapping signals in the 1D spectra, two-dimensional (2D) NMR experiments are essential for establishing the atomic connectivity. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the tracing of H-C-C-H spin systems within the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is critical for connecting different structural fragments, for instance, linking the protons of the pentenyl chain to the carbons of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. wordpress.com This is crucial for determining stereochemistry and conformation.

| NMR Experiment | Information Provided | Expected Correlations for Benzene, (5-bromo-1-pentenyl)- |

|---|---|---|

| COSY | Identifies 1H-1H spin-spin couplings (through-bond connectivity). slideshare.net | Correlations between adjacent protons in the pentenyl chain (e.g., H1 to H2, H2 to H3, etc.). |

| HSQC | Correlates each proton to its directly attached carbon atom. researchgate.net | A cross-peak for each C-H bond (e.g., H1 to C1, H2 to C2, aromatic protons to aromatic carbons). |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. mdpi.com | Correlations from the benzylic protons (H1) to the aromatic carbons; correlations from alkenyl protons to adjacent carbons. |

| NOESY | Identifies protons that are close in space (through-space proximity). wordpress.com | Correlations between protons on the double bond to determine E/Z isomerism; correlations between the pentenyl chain and the aromatic ring to define conformation. |

A critical structural feature of Benzene, (5-bromo-1-pentenyl)- is the stereochemistry of the carbon-carbon double bond, which can exist as either the E (entgegen) or Z (zusammen) isomer. NMR spectroscopy provides definitive methods for this assignment. researchgate.net

The magnitude of the three-bond coupling constant (³J) between the vinylic protons (on C1 and C2) is diagnostic of the geometry. Typically, a ³J value in the range of 12-18 Hz is indicative of a trans (E) configuration, while a smaller value of 7-11 Hz suggests a cis (Z) configuration.

Additionally, the NOESY experiment can provide unambiguous proof of stereochemistry. wordpress.com For the Z-isomer, a Nuclear Overhauser Effect (a cross-peak in the NOESY spectrum) would be observed between the vinylic protons, as they are on the same side of the double bond and therefore close in space. For the E-isomer, this correlation would be absent.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. solubilityofthings.comrjpn.org For an aryl-alkenyl bromide, high-resolution mass spectrometry (HRMS) can determine the precise molecular mass, allowing for the calculation of a unique molecular formula.

A key feature in the mass spectrum of Benzene, (5-bromo-1-pentenyl)- is the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in a characteristic isotopic pattern for the molecular ion peak (M⁺), which will appear as two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). libretexts.orgjove.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for this molecule would include:

Loss of a bromine radical: Cleavage of the C-Br bond to form a carbocation.

Benzylic cleavage: Fragmentation at the bond adjacent to the benzene ring, which is favorable due to the formation of a resonance-stabilized benzylic or tropylium (B1234903) cation (m/z 91). youtube.com

Allylic cleavage: Fragmentation at the bond adjacent to the double bond, leading to a resonance-stabilized allylic cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. globalspec.commdpi.com These methods probe the vibrations of chemical bonds, which occur at characteristic frequencies. libretexts.orgmasterorganicchemistry.com

For Benzene, (5-bromo-1-pentenyl)-, the key functional groups (aromatic ring, alkene, and alkyl bromide) give rise to distinct absorption bands in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 libretexts.org |

| Alkene C=C | Stretching | 1680 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Alkene =C-H | Bending (out-of-plane) | 1000 - 650 |

| Alkyl C-Br | Stretching | 690 - 515 |

Raman spectroscopy is particularly useful for identifying non-polar bonds with symmetric vibrations, such as the C=C bond in the alkene and the aromatic ring, which can sometimes give weak signals in the IR spectrum. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a molecule in the solid state. studypug.com The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields the precise positions of all atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.

While it provides definitive structural proof, the primary limitation of X-ray crystallography is the requirement for a suitable single crystal of the compound, which can be challenging to obtain. The structure determined is also that of the molecule in the solid state, which may differ from its conformation in solution.

Integrated Spectroscopic Approaches for Comprehensive Structure Assignment

The most reliable structural elucidation of a complex molecule like Benzene, (5-bromo-1-pentenyl)- is achieved through an integrated approach, where data from multiple spectroscopic techniques are combined. solubilityofthings.comsciepub.com

The process typically begins with MS to determine the molecular formula and confirm the presence of bromine. sciepub.com IR and Raman spectroscopy then identify the key functional groups. jchps.com Subsequently, a detailed series of 1D and 2D NMR experiments are performed to assemble the carbon-hydrogen framework piece by piece, establish all atomic connectivities, and define the relative stereochemistry of the double bond. researchgate.net If a crystalline sample is available, X-ray crystallography can be used to provide the ultimate confirmation of the proposed structure. This multi-faceted approach ensures that all aspects of the molecular structure are rigorously and accurately determined.

Synthetic Applications of 5 Bromo 1 Pentenyl Benzene As a Versatile Building Block

Precursors in Carbon-Carbon Bond Forming Reactions

The presence of both an sp2-hybridized carbon-bromine bond and a terminal double bond makes (5-Bromo-1-pentenyl)benzene an excellent substrate for a wide array of carbon-carbon bond-forming reactions, enabling significant molecular complexity to be built from a relatively simple starting material.

Cross-Coupling Partners in Palladium, Nickel, and Cobalt Catalysis (e.g., Suzuki, Heck, Sonogashira, Negishi)

The aryl bromide moiety of (5-Bromo-1-pentenyl)benzene is a classic electrophilic partner in transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. organic-chemistry.org For (5-Bromo-1-pentenyl)benzene, a Suzuki reaction would selectively transform the C-Br bond, leaving the pentenyl chain intact for subsequent modification. The reaction is compatible with a wide range of functional groups and reaction conditions have been optimized for various bromoarenes. nih.govresearchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| Benzylboronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 91 | nih.gov |

| Alkylboronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 82 | nih.gov |

| 3-Pyridylborane | Pd Complex | Base | - | - | 92.5 | wikipedia.org |

Heck Reaction: In the Heck reaction, the aryl bromide undergoes oxidative addition to a palladium(0) catalyst, and the resulting organopalladium species adds to an alkene, followed by β-hydride elimination to form a new, substituted alkene. This allows for the arylation of various alkenes.

Sonogashira Coupling: This reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. libretexts.org The process is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. researchgate.netwikipedia.orgorganic-chemistry.org This transformation would yield an arylalkyne product, again preserving the pentenyl moiety for further reactions. nih.gov

Table 2: Examples of Sonogashira Coupling with Aryl Halides

| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₂NH | Benzene (B151609) | RT | libretexts.org |

| Aryl Bromide | Terminal Alkyne | (NHC)-Pd/(NHC)-Cu | Amine | Dioxane | 100°C | nih.gov |

| Aryl Bromide | Propyne | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100°C | organic-chemistry.org |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.orgresearchgate.net The aryl bromide of (5-Bromo-1-pentenyl)benzene can be efficiently coupled with a variety of alkyl-, vinyl-, or aryl-zinc reagents. researchgate.net

Nickel and Cobalt Catalysis: In recent years, more earth-abundant and economical metals like nickel and cobalt have emerged as powerful catalysts for cross-coupling reactions. researchgate.net Nickel catalysts can effectively couple aryl bromides with organozinc reagents (Negishi-type) and Grignard reagents (Kumada-type). nih.gov Cobalt catalysts can also promote cross-electrophile couplings, often proceeding through radical mechanisms. dicp.ac.cnrsc.org These methods offer alternative, and sometimes complementary, reactivity to traditional palladium catalysis for functionalizing the aromatic core of (5-Bromo-1-pentenyl)benzene. researchgate.net

Radical Acceptors and Precursors in Stereoselective and Regioselective Synthesis

The dual functionality of (5-Bromo-1-pentenyl)benzene also makes it a valuable substrate in radical chemistry.

Radical Precursor: The aryl bromide can serve as a precursor to an aryl radical. This is typically achieved through reaction with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride, or through photoredox or transition metal catalysis. nih.gov The generated aryl radical can then be trapped by various radical acceptors in intermolecular reactions.

Radical Acceptor: The terminal alkene of the pentenyl chain is an excellent radical acceptor. The addition of a carbon- or heteroatom-centered radical to the double bond generates a new alkyl radical, which can be further trapped or propagated. Three-component aryl-alkylation reactions, where an aryl radical and an alkyl radical are simultaneously generated and add across an alkene, represent a modern approach to rapidly build molecular complexity. nih.gov While challenging, stereoselective radical additions can be achieved, often through the use of chiral Lewis acids or auxiliaries to control the facial selectivity of the alkene. researchgate.net

Role in Functional Group Interconversions on the Alkenyl and Aromatic Moieties

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to alter reactivity or build a target structure. solubilityofthings.comfiveable.meimperial.ac.uk (5-Bromo-1-pentenyl)benzene is an ideal substrate for FGI, offering two orthogonal sites for modification. ub.eduvanderbilt.edu

Transformations of the Aromatic Moiety:

Lithiation/Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent by treatment with an appropriate metal (e.g., n-BuLi, Mg). These powerful nucleophiles can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.

Conversion to Other Halides: Through reactions like the Finkelstein reaction, the bromide can be exchanged for an iodide, which is often more reactive in cross-coupling. vanderbilt.edu

C-N/C-O Bond Formation: Palladium-catalyzed reactions such as the Buchwald-Hartwig amination or Buchwald-Hartwig etherification allow for the conversion of the aryl bromide to anilines, phenols, or their derivatives.

Transformations of the Alkenyl Moiety:

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, providing access to a new range of derivatives.

Oxidation: The double bond can be oxidized under various conditions to yield different products, such as an epoxide (with m-CPBA), a diol (with OsO₄), or undergo oxidative cleavage (with O₃) to form an aldehyde.

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to an alkyl chain, yielding 1-bromo-4-pentylbenzene.

Precursors for Intramolecular Cycloaddition and Cyclization Reactions in Carbocycle and Heterocycle Synthesis

The strategic placement of the aryl bromide and the terminal alkene within the same molecule makes (5-Bromo-1-pentenyl)benzene an excellent precursor for intramolecular reactions to construct cyclic systems. quimicaorganica.orgbenthamscience.com

Carbocycle Synthesis: The most prominent application in this area is the intramolecular Heck reaction. wikipedia.orgorganicreactions.org Oxidative addition of palladium(0) to the aryl bromide generates an organopalladium intermediate that can undergo a 6-exo-trig cyclization by adding across the pendant double bond. chim.it Subsequent β-hydride elimination affords a stable six-membered ring, typically a dihydronaphthalene or tetralin derivative. semanticscholar.org This powerful reaction allows for the construction of complex polycyclic frameworks under mild conditions and has been widely applied in natural product synthesis. organicreactions.orgresearchgate.net

Heterocycle Synthesis: While the parent molecule cyclizes to form carbocycles, simple modifications to the pentenyl linker by introducing heteroatoms (oxygen, nitrogen, sulfur) open pathways to a vast array of heterocycles via similar intramolecular cyclization strategies. chim.itsemanticscholar.orgrsc.orgrsc.org For instance, an ether linkage in the chain would lead to chromane derivatives, while an amine would lead to tetrahydroquinolines. These reactions, including intramolecular versions of the Heck, Suzuki, and amination reactions, are fundamental tools for building the core structures of many pharmaceuticals and biologically active compounds. mdpi.com

Monomers in Polymer Synthesis and Materials Science

The bifunctional nature of (5-Bromo-1-pentenyl)benzene allows it to be used as a monomer in various polymerization strategies to produce advanced materials with tailored properties.

Step-Growth Polymerization: The aryl bromide can participate in step-growth polycondensation reactions. For example, in Suzuki polycondensation, a di-boronic acid can be reacted with a di-bromide monomer. Alternatively, (5-Bromo-1-pentenyl)benzene could be converted into its corresponding boronic acid and then subjected to self-condensation to produce a polymer with pendant vinyl groups.

Chain-Growth Polymerization: The terminal alkene is suitable for chain-growth polymerization.

Radical Polymerization: Free-radical polymerization of the styrene-like double bond (depending on the isomer) would yield a polystyrene derivative with pendant bromo-functionalized side chains.

Acyclic Diene Metathesis (ADMET): Although it is a mono-ene, it can act as a co-monomer or a chain-capping agent in ADMET polymerization, which is a step-growth condensation polymerization of α,ω-dienes driven by the release of ethylene gas. wikipedia.orgresearchgate.netnih.govrsc.org This technique is known for producing polymers with precisely placed functional groups. researchgate.net

Design and Synthesis of Functionalized Polymers with Controlled Architectures

One of the most powerful applications of (5-Bromo-1-pentenyl)benzene in materials science is the synthesis of functionalized polymers. By polymerizing through one functional group, the other remains available for post-polymerization modification.

For example, polymerization through the pentenyl group (e.g., via free radical polymerization) yields a polymer backbone with regularly spaced aryl bromide units. These pendant bromides act as handles that can be modified using the full suite of cross-coupling reactions described in section 6.1.1. This "grafting-to" approach allows for the introduction of a wide variety of functional groups along the polymer chain, creating materials with controlled architectures and tailored electronic, optical, or biological properties. researchgate.netcmu.educmu.edu This strategy is a cornerstone of modern polymer chemistry for designing advanced functional materials. rsc.org

Table 3: Polymerization Strategies Utilizing (5-Bromo-1-pentenyl)benzene

| Polymerization Type | Reactive Moiety | Resulting Polymer Structure | Potential for Functionalization |

| Suzuki Polycondensation | Aryl Bromide (as diboronic acid derivative) | Polyarylene with pendant pentenyl groups | Post-polymerization modification of alkene groups |

| Radical Polymerization | Pentenyl Group | Polyalkane backbone with pendant bromophenyl groups | Post-polymerization modification via cross-coupling of C-Br bonds |

| ADMET Copolymerization | Pentenyl Group | Polyolefin with incorporated bromophenyl units | Functional groups embedded directly in the polymer backbone |

Controlled Radical and Living Polymerization Techniques

The incorporation of functional groups into polymers under controlled conditions is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with precisely defined architectures and properties. While direct studies on the controlled radical polymerization of (5-bromo-1-pentenyl)benzene are not extensively documented in the literature, its structural motifs—a styrenic core and a bromo-alkenyl side chain—suggest its potential as a monomer in various controlled polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for the controlled polymerization of a wide range of monomers, including styrenes and acrylates, yielding polymers with predetermined molecular weights and low polydispersity indices. The success of ATRP relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. The presence of a halogen atom, in this case, bromine, at the pentenyl chain of (5-bromo-1-pentenyl)benzene, offers a potential initiation site for ATRP.

The general mechanism for the ATRP of a styrenic monomer with a bromoalkyl side chain can be conceptualized as follows:

Initiation: The polymerization can be initiated from the bromo-pentenyl group. A transition metal complex in its lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from the monomer, generating a radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). This radical then adds to the vinyl group of another monomer molecule to start the polymer chain growth.

Propagation: The polymer chain propagates by the sequential addition of monomer molecules to the growing radical chain end.

Deactivation: The transition metal complex in the higher oxidation state can reversibly deactivate the growing radical by donating back the halogen atom, reforming the dormant polymer chain. This reversible deactivation process is key to maintaining a low concentration of active radicals, thus minimizing termination reactions and allowing for controlled chain growth.

The polymerization of substituted styrenes via ATRP has been successfully demonstrated for various functional groups. For instance, the ATRP of styrenes with electron-withdrawing groups has been shown to proceed with high growth rates. While the (5-bromo-1-pentenyl) side chain does not possess strong electron-withdrawing or -donating properties, its steric bulk might influence the polymerization kinetics.

A hypothetical ATRP of (5-bromo-1-pentenyl)benzene could lead to the formation of a polymer with pendant bromo-alkenyl groups along the polystyrene backbone. These functional groups would then be available for post-polymerization modification, allowing for the synthesis of complex and functional polymer architectures.

| Parameter | Description | Relevance to (5-Bromo-1-pentenyl)benzene Polymerization |

| Initiator | A species with a transferable halogen atom that starts the polymerization. | The bromo-pentenyl group on the monomer itself could potentially act as an initiator. Alternatively, a conventional ATRP initiator could be used. |

| Catalyst | A transition metal complex that facilitates the reversible activation/deactivation. | Typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., bipyridine or a Schiff base). |

| Solvent | A suitable solvent that solubilizes the monomer, polymer, and catalyst. | Toluene, anisole, or other aromatic solvents are commonly used for styrene (B11656) polymerization. |

| Temperature | The reaction temperature affects the rates of initiation, propagation, and termination. | Typically in the range of 80-130 °C for the ATRP of styrene. |

Intermediates in the Synthesis of Complex Organic Molecules and Scaffolds for Drug Discovery

The dual functionality of (5-bromo-1-pentenyl)benzene, comprising a reactive alkyl bromide and a terminal alkene, makes it a potentially versatile building block in the synthesis of complex organic molecules and scaffolds for drug discovery. The strategic manipulation of these two functional groups allows for the construction of diverse molecular architectures.

The presence of the bromo-pentenyl side chain offers several avenues for synthetic transformations. The carbon-bromine bond can participate in a variety of nucleophilic substitution and coupling reactions, while the terminal double bond is amenable to a wide range of addition and cycloaddition reactions.

Synthetic Routes and Methodologies:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of various functional groups, which can be crucial for modulating the biological activity of a target molecule.

Grignard Reagent Formation: The bromo-pentenyl group can be converted into a Grignard reagent by treatment with magnesium metal. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions: The alkyl bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the construction of complex carbon skeletons.

Addition Reactions to the Alkene: The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. These reactions can be used to introduce new functional groups and stereocenters into the molecule.

Cyclization Reactions: The presence of both a nucleophilic (after conversion of the bromide) and an electrophilic (the alkene) center within the same molecule opens up the possibility of intramolecular cyclization reactions to form cyclic structures, which are common motifs in drug molecules.

For instance, a plausible synthetic route could involve the initial reaction of the bromo-pentenyl group to introduce a key pharmacophore, followed by the modification of the terminal alkene to fine-tune the molecule's properties.

| Reaction Type | Reagents | Product Functionality | Potential Application in Drug Discovery |

| Nucleophilic Substitution | R-NH₂, R-OH, R-SH | Amine, Ether, Thioether | Introduction of hydrogen bond donors/acceptors, modulation of lipophilicity. |

| Grignard Reaction | Mg, then RCHO | Secondary Alcohol | Construction of chiral centers and complex side chains. |

| Suzuki Coupling | R-B(OR)₂, Pd catalyst | Aryl or Vinyl group | Formation of biaryl or styrenyl structures, common in bioactive molecules. |

| Epoxidation | m-CPBA | Epoxide | Intermediate for the synthesis of diols and amino alcohols. |

| Intramolecular Heck Reaction | Pd catalyst, Base | Cyclic Alkene | Formation of carbocyclic and heterocyclic rings. |

The ability to selectively functionalize either the bromo- or the alkenyl- part of the molecule provides a powerful strategy for the divergent synthesis of compound libraries for high-throughput screening in drug discovery programs. The benzene ring itself can also be further functionalized, adding another layer of diversity to the accessible molecular scaffolds.

Future Directions and Emerging Research Areas in the Synthesis and Application of Aryl Alkenyl Systems

The exploration of aryl-alkenyl compounds, including structures like Benzene (B151609), (5-bromo-1-pentenyl)-, continues to evolve, driven by the need for more efficient, selective, and sustainable chemical methodologies. Emerging research is focused on refining synthetic pathways, enhancing molecular complexity, and leveraging new technologies to unlock novel applications. This section outlines key future directions, from green chemistry principles to the integration of computational and automated technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzene, (5-bromo-1-pentenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling, using brominated intermediates and boronate esters (e.g., 5-bromo-1-pentenylbenzene coupled with aryl boronic acids). Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use THF or DME under inert conditions to prevent side reactions.

- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

- Table 1 : Comparison of reaction conditions and yields:

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Bromo-1-pentenylbenzene + PhB(OH)₂ | Pd(PPh₃)₄ | THF | 78 | 92 |

| Alternative bromo-derivative | PdCl₂(dppf) | DME | 65 | 88 |

Q. Which spectroscopic methods are most effective for confirming the structure of Benzene, (5-bromo-1-pentenyl)-, and what key spectral signatures should be observed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.8–6.2 ppm (alkene protons), and δ 3.2–3.5 ppm (bromine-adjacent CH₂) .

- ¹³C NMR : Signals at 120–130 ppm (aromatic carbons) and 110–115 ppm (alkene carbons).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 210 (M⁺) with fragmentation patterns indicating Br loss (m/z 131) and pentenyl chain cleavage .

- IR Spectroscopy : C-Br stretch at 550–650 cm⁻¹ and C=C stretch at 1620–1680 cm⁻¹.

Q. How does the bromine substituent influence the stability and reactivity of Benzene, (5-bromo-1-pentenyl)- compared to unsubstituted benzene derivatives?

- Methodological Answer :

- Electronic effects : Bromine acts as a meta-directing group , reducing electron density in the aromatic ring and slowing electrophilic substitution.

- Steric effects : The pentenyl chain introduces steric hindrance, affecting regioselectivity in reactions.

- Stability : Bromine increases molecular weight and may enhance halogen bonding in crystal structures. Comparative TGA/DSC studies show decomposition at 220–250°C .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the reactivity of Benzene, (5-bromo-1-pentenyl)- in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example:

- Electrophilic attack : Predicted at the para position relative to bromine due to partial positive charge localization.

- Transition state modeling : Simulate nitration or sulfonation pathways using Gaussian or ORCA software .

- Table 2 : DFT-predicted vs. experimental reaction sites:

| Reaction Type | Predicted Site (DFT) | Experimental Site |

|---|---|---|

| Nitration | Para to Br | Meta (minor) |

| Sulfonation | Meta to Br | Ortho (major) |

Q. How can researchers resolve contradictions in reported reaction yields for Benzene, (5-bromo-1-pentenyl)- synthesis?

- Methodological Answer :

- Controlled variable testing : Systematically vary catalysts, solvents, and temperatures to isolate yield discrepancies.

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., debrominated products or dimerization byproducts) .

- Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) and moisture-free reagents.

Q. What in vitro assays are suitable for assessing the toxicity profile of Benzene, (5-bromo-1-pentenyl)- compared to parent benzene?

- Methodological Answer :

- Cell viability assays : Use MTT assays on human hepatocytes (HepG2) to compare IC₅₀ values.

- Metabolite analysis : Monitor urinary S-phenylmercapturic acid (SPMA) as a biomarker via LC-MS/MS .

- Oxidative stress markers : Measure glutathione depletion and ROS production in murine macrophages.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the regioselectivity of Benzene, (5-bromo-1-pentenyl)- in Friedel-Crafts alkylation?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (²H/¹³C) to track reaction pathways.

- Competition experiments : Compare reactivity with model substrates (e.g., toluene vs. bromobenzene).

- Computational validation : Cross-reference experimental results with DFT-calculated activation energies .

Safety and Handling Protocols